1-Octanol, 8-nitro- 1-Octanol, 8-nitro-
Brand Name: Vulcanchem
CAS No.: 101972-90-1
VCID: VC7933663
InChI: InChI=1S/C8H17NO3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2
SMILES: C(CCCCO)CCC[N+](=O)[O-]
Molecular Formula: C8H17NO3
Molecular Weight: 175.23 g/mol

1-Octanol, 8-nitro-

CAS No.: 101972-90-1

Cat. No.: VC7933663

Molecular Formula: C8H17NO3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

1-Octanol, 8-nitro- - 101972-90-1

Specification

CAS No. 101972-90-1
Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
IUPAC Name 8-nitrooctan-1-ol
Standard InChI InChI=1S/C8H17NO3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2
Standard InChI Key NVCMQUWIVFXVRL-UHFFFAOYSA-N
SMILES C(CCCCO)CCC[N+](=O)[O-]
Canonical SMILES C(CCCCO)CCC[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Architecture

The IUPAC name 8-nitrooctan-1-ol reflects its linear carbon chain with functional groups at terminal positions. Key identifiers include:

  • InChIKey: NVCMQUWIVFXVRL-UHFFFAOYSA-N

  • SMILES: C(CCCCO)CCC[N+](=O)[O-]

  • Molecular Weight: 175.23 g/mol

Table 1: Physicochemical Properties

PropertyValue
Density (20°C)1.025 g/cm³
Boiling Point281.8°C at 760 mmHg
Refractive Index1.458
Vapor Pressure (25°C)0.000413 mmHg
Solubility in WaterLow (hydrophobic character)

The nitro group’s electron-withdrawing nature enhances polarity compared to 1-octanol, yet the long alkyl chain retains significant hydrophobicity .

Synthesis and Production

Synthetic Routes

While direct synthesis methods are sparsely documented, analogous nitro alcohols are typically prepared via:

  • Nitroaldol (Henry) Reaction: Condensation of nitroalkanes with carbonyl compounds .

  • Reduction of Nitroalkenes: Hydrogenation of intermediates like 8-nitro-1-octene .

  • Functional Group Interconversion: Oxidation of amines or substitution of halides with nitrating agents .

Industrial-scale production likely employs catalytic hydrogenation or nitration of pre-functionalized alkanes, though specific protocols remain proprietary .

Chemical Reactivity and Applications

Key Reactions

  • Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine, yielding 8-aminooctan-1-ol, a precursor for surfactants .

  • Oxidation: The alcohol moiety can be oxidized to a carboxylic acid, forming 8-nitrooctanoic acid, useful in polymer chemistry .

  • Esterification: Reacts with acyl chlorides to form nitro-containing esters for fragrances .

Industrial Applications

  • Pharmaceuticals: Intermediate in synthesizing β-blockers and antimicrobial agents .

  • Surfactants: Nitro group enhances solubility in polar-nonpolar systems, ideal for emulsifiers .

  • Coordination Chemistry: Nitro-alcohol ligands stabilize metal complexes in catalysis .

ParameterRecommendation
StorageCool, ventilated, away from oxidizers
PPEGloves, goggles, respirator
First AidFlush eyes/skin with water

Comparison with Structural Isomers

2-Nitro-1-octanol (CAS 549901)

  • Structure: Nitro group at C2 vs. C8.

  • Properties: Higher polarity, lower boiling point (243°C) .

  • Reactivity: Enhanced susceptibility to nucleophilic attack at β-nitro position .

Table 3: Isomer Comparison

Property8-Nitrooctan-1-ol2-Nitrooctan-1-ol
Boiling Point (°C)281.8243
Density (g/cm³)1.0251.098
LogP (Octanol-Water)2.11.3

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